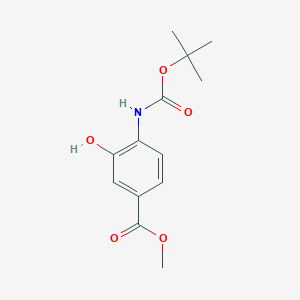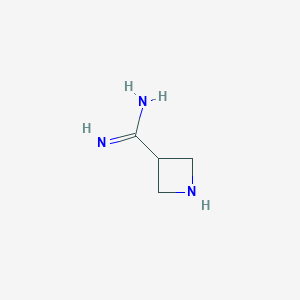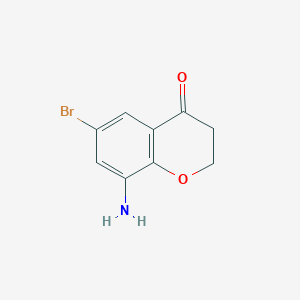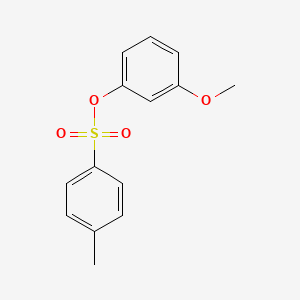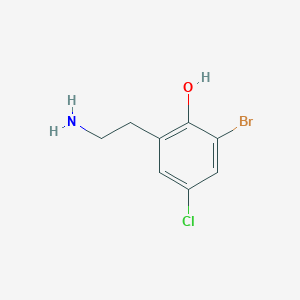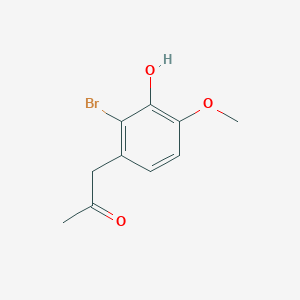
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-hydroxy-4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions typically require careful control to ensure selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification, making it useful in organic synthesis and medicinal chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding. It can be used in assays to investigate its effects on biological systems.
Medicine: Potential applications in drug development are being explored, particularly for compounds with similar structures that exhibit pharmacological activity. It may serve as a lead compound for developing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can also affect the compound’s lipophilicity and membrane permeability.
Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The specific pathways and targets are subjects of ongoing research to elucidate the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)propan-2-one:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the bromine atom at a different position, leading to variations in reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(2-bromo-3-hydroxy-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)5-7-3-4-8(14-2)10(13)9(7)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
NBQAERGYTJABPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C=C1)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


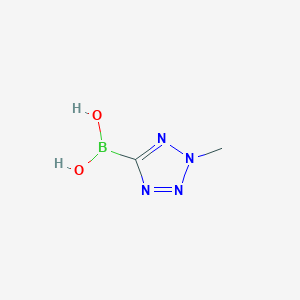
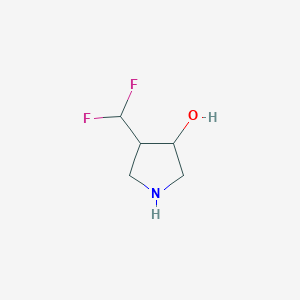
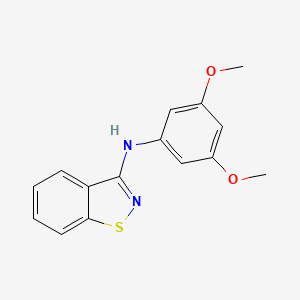
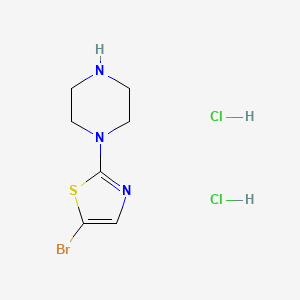
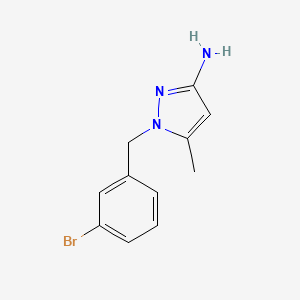
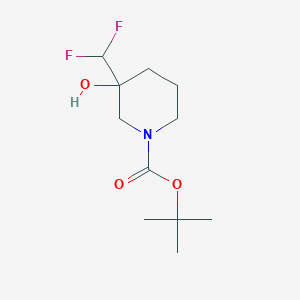

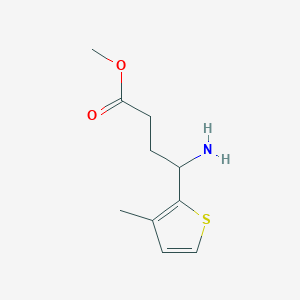
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
